molecular formula C24H21BrN2O3 B15043822 1-benzoyl-3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole

1-benzoyl-3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B15043822
M. Wt: 465.3 g/mol
InChI Key: OENFSCKWUGZKGH-UHFFFAOYSA-N
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Description

1-benzoyl-3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a dimethoxyphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the benzoyl group: This step involves the acylation of the pyrazole ring using benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the bromophenyl and dimethoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate bromophenyl and dimethoxyphenyl reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce dihydropyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
  • 1-benzoyl-3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

1-benzoyl-3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C24H21BrN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

[5-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone

InChI

InChI=1S/C24H21BrN2O3/c1-29-22-13-10-18(14-23(22)30-2)21-15-20(16-8-11-19(25)12-9-16)26-27(21)24(28)17-6-4-3-5-7-17/h3-14,21H,15H2,1-2H3

InChI Key

OENFSCKWUGZKGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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